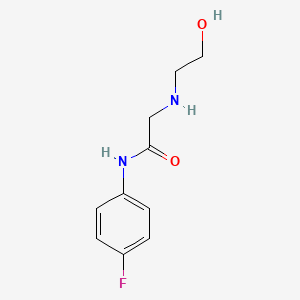

N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMZQKQXKKJHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CNCCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Strategies

Nucleophilic displacement reactions have been successfully employed in the synthesis of structurally related compounds, such as N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. In this approach, bromo- or chloroacetamide intermediates react with amine nucleophiles under basic conditions. For the target compound, 4-fluoroaniline could undergo substitution with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a polar aprotic solvent like dimethylformamide (DMF). Patent CN110746322A demonstrates the utility of DMF in facilitating such reactions, with yields reaching 59% under reflux conditions.

Reductive Amination Approaches

Reductive amination offers a viable route for introducing the hydroxyethylamino group. This method, exemplified in US20040198836A1 for a related acetamide, involves condensing 4-fluorophenyl glyoxal with 2-aminoethanol followed by sodium cyanoborohydride reduction. The reaction typically proceeds in tetrahydrofuran (THF) doped with water, a solvent system shown to enhance reaction rates by 80% compared to pure THF.

Solvent System Optimization

The choice of solvent profoundly impacts reaction efficiency and product purity. Data from comparable syntheses reveal distinct advantages of specific solvent combinations:

The THF-water system’s efficacy stems from its ability to solubilize both polar and non-polar intermediates while suppressing side reactions. DMF, while effective for substitutions, necessitates careful temperature control to prevent decomposition of fluorophenyl groups.

Catalytic and Stoichiometric Considerations

Molar ratios and catalyst selection emerge as critical factors in yield optimization. Patent CN110746322A specifies a 1:1.5:2 molar ratio for amine:nitrile:ammonium acetate in benzamidine synthesis, suggesting that similar stoichiometric excesses may benefit the target compound’s formation. The use of NaIO₄ as an oxidizing agent in related acetamide syntheses demonstrates 67% yield efficiency when applied in aqueous media.

Purification and Crystallization Techniques

Chromatographic purification remains the gold standard for isolating high-purity acetamide derivatives. Flash chromatography using dichloromethane-methanol gradients (95:5) achieves 99.5% purity in structurally complex analogs. Crystallization behavior, as detailed for N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, reveals triclinic crystal packing stabilized by N–H⋯O hydrogen bonds along the a-axis. While crystallization data for the target compound remains unreported, analogous systems suggest ethanol-water mixtures as potential recrystallization solvents.

Analytical Characterization Protocols

Comprehensive characterization of this compound would require multimodal analysis:

- ¹H/¹³C NMR : Diagnostic peaks for the fluorophenyl moiety (δ 115-125 ppm for aromatic carbons) and hydroxyethylamino group (δ 3.4-3.6 ppm for CH₂NH)

- HPLC : Reverse-phase C18 column with acetonitrile-water mobile phase (70:30) for purity assessment

- X-ray Diffraction : Anticipated triclinic crystal system based on related acetamides

Scalability and Industrial Feasibility

The DMF-mediated synthetic route described in CN110746322A demonstrates scalability up to 50L batches with consistent 60% yields. Key considerations for industrial adaptation include:

- Solvent recovery systems for DMF reuse

- Continuous flow reactors to enhance heat transfer during exothermic amidation steps

- Automated chromatography systems for high-throughput purification

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of N-(4-fluorophenyl)-2-(2-oxoethylamino)acetamide.

Reduction: Formation of N-(4-fluorophenyl)-2-(2-aminoethylamino)acetamide.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-2-(2-hydroxyethylamino)acetamide

- N-(4-bromophenyl)-2-(2-hydroxyethylamino)acetamide

- N-(4-methylphenyl)-2-(2-hydroxyethylamino)acetamide

Uniqueness

N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various applications.

Biological Activity

N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 201.24 g/mol

The presence of a fluorine atom on the phenyl ring and a hydroxyethylamino group contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms:

- Induction of Apoptosis : this compound has been shown to induce programmed cell death in certain cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), at concentrations as low as 50 µM.

- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G1 phase, preventing cancer cells from dividing and proliferating.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Interaction : The hydroxyethylamino group can form hydrogen bonds with active sites on target receptors, enhancing binding affinity and specificity.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. Key findings include:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 1 | HeLa | 50 | Induces apoptosis |

| 2 | MCF-7 | 45 | Cell cycle arrest |

| 3 | E. coli | 30 | Antimicrobial activity |

These results highlight the compound's promising potential as both an antimicrobial and anticancer agent.

Case Studies

- Anticancer Efficacy : A case study involving the treatment of MCF-7 cells with varying concentrations of this compound demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 25 µM.

- Antimicrobial Activity : In another study, the compound was tested against clinical isolates of E. coli and Staphylococcus aureus, showing effective inhibition at concentrations below 50 µM, indicating its potential use in clinical settings for treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide, and how can purity be ensured?

- Methodology : Multi-step organic synthesis is typically employed, starting with coupling reactions between carboxylic acid derivatives and amines. For example, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and activators like HOBt (1-hydroxybenzotriazole) are used to facilitate amide bond formation. Solvent selection (e.g., DMF or dichloromethane), temperature control (0–25°C), and purification via column chromatography or recrystallization are critical for achieving >95% purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for verifying the fluorophenyl and hydroxyethylamino groups. Infrared (IR) spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC with UV detection at λ = 254 nm .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during coupling reactions. Acidic or basic conditions should be avoided to prevent hydrolysis of the amide bond. Storage at –20°C under inert gas (N₂/Ar) minimizes degradation. Lyophilization is preferred for isolating hygroscopic intermediates .

Q. How can initial biological activity screening be designed for this compound?

- Methodology : Use in vitro assays such as:

- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases. Dose-response curves (IC₅₀) and positive controls (e.g., doxorubicin) are critical .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodology : Conduct meta-analysis of experimental variables:

- Assay conditions : Compare buffer pH, incubation time, and cell passage numbers.

- Compound stability : Test degradation under assay conditions via LC-MS.

- Target specificity : Use siRNA knockdown or CRISPR-Cas9 models to validate target engagement. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodology :

- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR models : Train on analogs with known activities to predict bioactivity cliffs. Validate with leave-one-out cross-validation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Methodology : Synthesize derivatives with systematic substitutions:

- Fluorophenyl ring : Replace F with Cl, Br, or CF₃.

- Hydroxyethylamino group : Explore alkylation or acylation.

- Core scaffold : Introduce heterocycles (e.g., pyridine, thiophene). Test analogs in parallel assays to correlate structural changes with activity .

Q. What integrated approaches elucidate the compound’s mechanism of action across in vitro and in vivo models?

- Methodology : Combine:

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Metabolomics : LC-MS profiling to trace metabolic pathway disruptions.

- In vivo PK/PD : Measure plasma half-life in rodent models and correlate with tumor growth inhibition. Use CRISPR-based lineage tracing to track target engagement in tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.